Physical and chemical properties of 3,7-Dichloro-8-(chloromethyl)quinoline CAS 84086-96-4
Physical and chemical properties of 3,7-Dichloro-8-(chloromethyl)quinoline CAS 84086-96-4
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Reactive Quinoline Intermediate
3,7-Dichloro-8-(chloromethyl)quinoline, with the Chemical Abstracts Service (CAS) number 84086-96-4, is a polychlorinated aromatic heterocyclic compound. Belonging to the expansive quinoline family, this molecule holds significant interest primarily as a key intermediate in the synthesis of agrochemicals, most notably the herbicide quinclorac. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, which imparts latent potential to its derivatives for broader applications in drug discovery and materials science.[1][2]
This technical guide provides a comprehensive analysis of the known physical and chemical properties of 3,7-Dichloro-8-(chloromethyl)quinoline. It is designed to equip researchers and professionals with the foundational knowledge required for its safe handling, synthesis, and strategic utilization in further chemical transformations. We will delve into its structural attributes, reactivity profile, and the logical framework for its application in synthetic chemistry.
Part 1: Core Physicochemical Properties
The inherent reactivity and potential applications of 3,7-Dichloro-8-(chloromethyl)quinoline are fundamentally dictated by its physicochemical characteristics. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers, safety data sheets, and computational predictions provides a solid foundation for its characterization.
Structural and Molecular Data
The molecule consists of a quinoline ring system chlorinated at positions 3 and 7, with a chloromethyl group attached at position 8. This specific substitution pattern governs its electronic properties and steric accessibility, which are crucial for its reactivity.
| Property | Value | Source(s) |
| CAS Number | 84086-96-4 | [3] |
| Molecular Formula | C₁₀H₆Cl₃N | [3] |
| Molecular Weight | 246.52 g/mol | [4] |
| Appearance | White to off-white powder/solid | [5] |
| Canonical SMILES | C1=CC(=C(C2=C(C=C(N=C2C1)Cl)Cl)C(Cl)) | |
| InChI Key | Not available |
Predicted Physical Properties
The following table summarizes key physical properties, many of which are computationally predicted due to a lack of comprehensive experimental studies. These values offer valuable approximations for experimental design.
| Property | Predicted Value | Source(s) |
| Density | 1.464 ± 0.06 g/cm³ | [3] |
| XLogP3 | 4.5 | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Complexity | 212 | [3] |
Solubility and Stability:
-
Solubility: The compound is reported to be soluble in organic solvents such as chloroform and dichloromethane.[6] It is noted to be unstable in methanol, suggesting a potential for solvolysis reactions with protic nucleophilic solvents.[7]
-
Storage: Due to its reactivity and potential hygroscopicity, it is recommended to store the compound under an inert atmosphere at low temperatures (e.g., -20°C).[6]
Part 2: Synthesis and Reactivity
The synthetic utility of 3,7-Dichloro-8-(chloromethyl)quinoline lies in its role as a building block. Understanding its formation and the reactivity of its functional groups is paramount for its application.
Synthetic Pathway Overview
The primary route to a mixture containing 3,7-Dichloro-8-(chloromethyl)quinoline involves the free-radical chlorination of 7-chloro-8-methylquinoline. This process typically yields a mixture of mono-, di-, and trichlorinated products at the 8-methyl position, alongside chlorination on the quinoline ring.
A representative industrial synthesis involves:
-
Starting Material: 7-chloro-8-methylquinoline.
-
Solvent: A high-boiling point, inert solvent such as o-dichlorobenzene.
-
Initiator: A radical initiator like azobisisobutyronitrile (AIBN).
-
Chlorinating Agent: Chlorine gas.
-
Process: The reaction mixture is heated, and chlorine gas is introduced. The reaction progress is monitored by gas chromatography to control the extent of chlorination.
-
Workup: The solvent is removed via distillation to yield a mixture containing 3,7-dichloro-8-(chloromethyl)quinoline and 3,7-dichloro-8-(dichloromethyl)quinoline.[3][6]
Diagram of Synthetic Workflow:
Caption: Representative workflow for the synthesis of 3,7-Dichloro-8-(chloromethyl)quinoline.
Note on Purification: The isolation of pure 3,7-Dichloro-8-(chloromethyl)quinoline from the reaction mixture would necessitate advanced purification techniques, such as column chromatography, to separate the components based on their differing polarities.
Chemical Reactivity: A Tale of Two Sites
The chemical behavior of this molecule is dominated by two key features: the electrophilic nature of the quinoline ring and the reactivity of the benzylic chloride in the chloromethyl group.
1. Reactivity of the Chloromethyl Group: The 8-(chloromethyl) group is a benzylic halide, making it a highly reactive site for nucleophilic substitution reactions (Sₙ1 and Sₙ2). The chlorine atom is a good leaving group, and the adjacent quinoline ring can stabilize the resulting carbocation intermediate in an Sₙ1 pathway. This functional group is an excellent handle for introducing a variety of other functionalities.
Potential Transformations:
-
Alkylation: It can act as an alkylating agent for a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This is the foundational reaction for building more complex molecules.[8]
-
Conversion to Aldehyde/Carboxylic Acid: Oxidation of the chloromethyl group can lead to the corresponding aldehyde and subsequently to the 8-carboxylic acid derivative. This is the key transformation in the synthesis of the herbicide quinclorac (3,7-dichloroquinoline-8-carboxylic acid).[9][10]
-
Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates will yield the corresponding ethers and thioethers.
-
Cyanation: Introduction of a nitrile group via reaction with cyanide salts, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Diagram of Nucleophilic Substitution Pathway:
Caption: General pathway for nucleophilic substitution at the chloromethyl group.
2. Reactivity of the Quinoline Ring: The quinoline ring itself is relatively electron-deficient due to the electronegativity of the nitrogen atom. The presence of three electron-withdrawing chlorine atoms further deactivates the ring towards electrophilic aromatic substitution. Conversely, these substituents make the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the nitrogen and chlorine atoms. However, the 8-(chloromethyl) group is far more reactive towards nucleophiles than the chloro-substituents on the aromatic ring under typical conditions.
Part 3: Applications and Future Outlook
Established Application: Agrochemical Synthesis
The primary and most well-documented application of 3,7-Dichloro-8-(chloromethyl)quinoline is its role as a direct precursor to the herbicide quinclorac.[6] The synthesis involves the oxidation of the 8-(chloromethyl) group to a carboxylic acid. Quinclorac is a selective herbicide used to control weeds in crops like rice.[9]
Potential in Drug Discovery and Medicinal Chemistry
While no direct pharmacological studies on 3,7-Dichloro-8-(chloromethyl)quinoline have been identified, its structural motifs suggest significant potential for derivatization into biologically active compounds. The quinoline core is a well-established pharmacophore with a broad range of activities, including:
-
Antimalarial
-
Anticancer
-
Antibacterial
-
Anti-inflammatory
The three chlorine atoms on this molecule can influence its lipophilicity and metabolic stability, which are key parameters in drug design. The reactive chloromethyl group provides a versatile anchor point for the synthesis of compound libraries for high-throughput screening. Researchers could leverage this reactivity to attach various pharmacophoric groups, aiming to discover novel therapeutic agents.
Part 4: Safety and Handling
As a polychlorinated aromatic compound and a reactive alkylating agent, 3,7-Dichloro-8-(chloromethyl)quinoline must be handled with appropriate caution.
Hazard Identification: Based on available safety data sheets for this compound, it is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H317: May cause an allergic skin reaction.[4]
-
H319: Causes serious eye irritation.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and protic nucleophilic solvents like methanol in which it is unstable.[7]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4]
Conclusion
3,7-Dichloro-8-(chloromethyl)quinoline (CAS 84086-96-4) is a valuable and highly reactive intermediate in synthetic chemistry. Its established role in the production of the herbicide quinclorac underscores its industrial importance. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, its predicted properties and known reactivity patterns provide a strong basis for its use. The presence of a reactive benzylic chloride on a privileged quinoline scaffold presents a compelling opportunity for the development of novel compounds, particularly in the realm of medicinal chemistry. Future research focusing on the derivatization of this molecule could unlock new therapeutic and material science applications. It is imperative that all handling and experimental work with this compound be conducted with strict adherence to safety protocols due to its irritant and sensitizing properties.
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